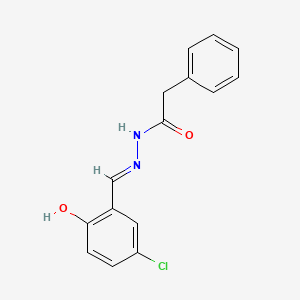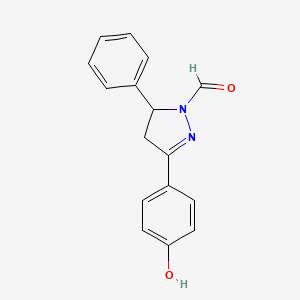![molecular formula C21H26N2O3 B6052933 N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide, also known as MP-10, is a compound that has been extensively studied for its potential use in treating various medical conditions. It is a selective agonist of the μ-opioid receptor, which is a protein that is primarily responsible for mediating the effects of opioid drugs. MP-10 has been shown to have a high affinity for this receptor, which makes it a promising candidate for further research.
作用機序
The primary mechanism of action of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is its agonist activity at the μ-opioid receptor. This receptor is located in the brain and spinal cord and is responsible for mediating the effects of opioid drugs. When N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the μ-opioid receptor is what produces the analgesic and other effects associated with N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects. As a selective μ-opioid receptor agonist, it produces analgesia, sedation, and respiratory depression. It has also been shown to have anti-inflammatory effects, which could make it useful in treating conditions such as arthritis. Additionally, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have anxiolytic and antidepressant effects, which could make it a useful treatment for anxiety and depression disorders.
実験室実験の利点と制限
One of the major advantages of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide for lab experiments is its high selectivity for the μ-opioid receptor. This makes it a useful tool for studying the effects of this receptor on various physiological processes. Additionally, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have a long duration of action, which makes it useful for studying the long-term effects of μ-opioid receptor activation.
One limitation of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide for lab experiments is that it is a highly potent compound. This means that it must be used in very small quantities to avoid producing toxic effects. Additionally, the synthesis of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is a complex process that requires specialized expertise and equipment.
将来の方向性
There are several potential future directions for research on N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide. One area of interest is its potential use in treating addiction. Because N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide activates the μ-opioid receptor, it may be useful in treating opioid addiction by reducing the craving for opioids. Additionally, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have anxiolytic and antidepressant effects, which could make it useful in treating co-occurring anxiety and depression disorders.
Another potential future direction for research on N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is its use in treating chronic pain. Because N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide produces analgesia through its activation of the μ-opioid receptor, it may be useful in treating chronic pain conditions such as neuropathic pain.
Conclusion:
In conclusion, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide, or N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the μ-opioid receptor and has been shown to have analgesic, anxiolytic, and antidepressant effects. While N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments, including its high selectivity for the μ-opioid receptor, it is a highly potent compound that requires specialized expertise to synthesize and use. Future research on N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide may focus on its potential use in treating addiction and chronic pain conditions.
合成法
The synthesis of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide involves several steps, including the reaction of 4-morpholinylbenzylamine with 4-methoxybenzaldehyde to yield the intermediate product, 1-(4-methoxyphenyl)prop-2-en-1-amine. This intermediate is then reacted with 4-fluorobenzoyl chloride to produce the final product, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide. The synthesis of N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide is a complex process that requires a high degree of expertise in organic chemistry.
科学的研究の応用
N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic properties, which means that it may be useful in treating pain. Additionally, N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide has been studied for its potential use in treating addiction, depression, and anxiety disorders. The compound has also been shown to have anti-inflammatory effects, which could make it a useful treatment for inflammatory conditions.
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20(16-6-10-19(25-2)11-7-16)22-21(24)17-4-8-18(9-5-17)23-12-14-26-15-13-23/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJJNFZDAIDXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B6052854.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B6052861.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B6052863.png)
![3-[1-(2,3-dimethoxybenzoyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6052870.png)
![1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6052875.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6052878.png)
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)
![N-(cyclopropylmethyl)-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B6052910.png)


![2-(2,5-dimethoxyphenyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6052922.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)